Timosaponin Bii

描述

属性

IUPAC Name |

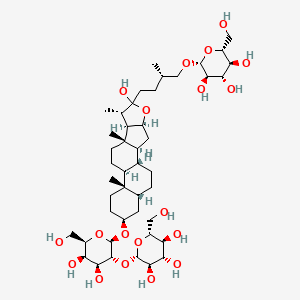

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-FRUGGTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Timosaponin Bii

Extraction Techniques from Plant Material

The initial step in obtaining Timosaponin B-II involves its extraction from the raw plant material, typically the dried rhizomes of Anemarrhena asphodeloides. The choice of extraction technique is critical as it influences the yield and purity of the crude extract. Both conventional and modern methods are employed for this purpose.

Conventional methods often involve solvent extraction, where the choice of solvent and extraction conditions are key parameters. Heat reflux extraction using aqueous ethanol (B145695) solutions is a common approach. An optimized process involves refluxing the powdered rhizome with 50% ethanol. researchgate.net Specifically, a two-step extraction can be performed, first with an 8.5-fold volume of 50% ethanol, followed by a second extraction with a 6-fold volume, each for 2 hours. researchgate.net Hot water has also been used as an extraction solvent for obtaining total saponins (B1172615) from the plant.

Modern extraction techniques, such as ultrasound-assisted extraction (UAE), offer several advantages over conventional methods, including reduced extraction times, lower solvent consumption, and increased efficiency. UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts their structure, facilitating the release of intracellular components into the solvent. This method has been shown to be effective for extracting various saponins from plant materials.

| Technique | Solvent | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Heat Reflux Extraction | 50% Ethanol | Two extractions (2h each) with 8.5-fold and 6-fold solvent volume | Established and effective for saponin (B1150181) extraction | researchgate.net |

| Hot Water Reflux | Water | Refluxing powdered plant material | "Green" solvent, effective for total saponins | |

| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol or Water | Parameters include time, temperature, power, and solvent-to-solid ratio | Higher efficiency, shorter time, less solvent |

Chromatographic Purification Methods

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic methods are essential to isolate and purify Timosaponin B-II to the desired level.

Macroporous resin chromatography is a highly effective and widely used technique for the preliminary purification and enrichment of saponins from crude extracts. mdpi.com These resins are synthetic polymers with a porous structure, a large surface area, and specific adsorption characteristics that allow for the separation of target compounds from impurities. mdpi.com The process involves passing the crude extract through a column packed with the resin. The target saponins are adsorbed onto the resin, while many impurities are washed away. Subsequently, the adsorbed saponins are eluted using an appropriate solvent. nih.gov

For the purification of Timosaponin B-II, HPD100 resin has been identified as a suitable option. researchgate.net An optimized process using this resin can significantly increase the purity of the compound. The purification involves carefully controlled conditions for loading, washing, and elution. After purification with HPD100 resin under optimal conditions, the purity of Timosaponin B-II in the eluate can reach approximately 50%. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Solution Concentration | 0.23 mg/mL |

| Adsorption Volume | 4/5 of resin bed volume |

| Washing Step 1 | 3 bed volumes of water |

| Washing Step 2 | 6 bed volumes of 20% ethanol |

| Elution Step | 5 bed volumes of ethanol |

| Resulting Purity | ~50% |

To achieve a high degree of purity (often exceeding 99%), preparative high-performance liquid chromatography (HPLC) is employed as a final purification step. adooq.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for saponin purification. nih.gov

In this technique, the partially purified extract from the macroporous resin step is injected into an HPLC system equipped with a preparative-scale column. These columns are packed with a non-polar stationary phase, typically silica (B1680970) bonded with C8 or C18 alkyl chains. nih.govnih.gov The separation is achieved by using a polar mobile phase, which is usually a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is typically used to separate the different saponins and impurities based on their hydrophobicity. Fractions are collected as they exit the detector, and those containing pure Timosaponin B-II are pooled and concentrated to yield the final high-purity product.

Enzymatic Transformation from Precursors (e.g., Timosaponin E)

In addition to direct extraction from plant sources, Timosaponin B-II can also be produced through the transformation of precursor molecules. This can be achieved through specific processing methods that facilitate enzymatic or chemical conversions.

One notable precursor of Timosaponin B-II is Timosaponin E, another steroidal saponin present in Anemarrhena asphodeloides. During traditional salt-processing of the rhizomes, conditions are created that lead to the transformation of Timosaponin E into Timosaponin B-II. This conversion specifically involves the demethylation of the C-22 methoxyl group of Timosaponin E. nih.gov This process highlights a method to potentially increase the yield of Timosaponin B-II from plant material that is rich in Timosaponin E.

While the transformation of Timosaponin B-II into other saponins like Timosaponin A-III by glycosidase enzymes is also well-documented, the conversion of precursors to Timosaponin B-II represents an alternative production pathway. frontiersin.orgmdpi.com Fungal biotransformation has also been explored to prepare various derivatives of Timosaponin B-II, indicating the broad potential of enzymatic and microbial systems for modifying these complex molecules. researchgate.net

Biotransformation and Metabolism of Timosaponin Bii

Metabolism by Gut Microbiota

The intestinal flora has a profound effect on the metabolism of Timosaponin BII. mdpi.comresearchgate.net The complex enzymatic machinery of gut bacteria is capable of catalyzing various reactions, leading to the formation of several metabolites.

Research has successfully identified seven potential metabolites, designated as M1 through M7, which are produced by the action of rat intestinal flora on this compound. mdpi.comresearchgate.netnih.gov These metabolites were identified using high-performance liquid chromatography/mass spectrometry-quadrupole time-of-flight (HPLC/MS-Q-TOF). mdpi.comresearchgate.net Notably, three of these metabolite structures were reported for the first time in the context of gut microbiota metabolism. mdpi.comnih.gov The generation of these metabolites involves deglycosylation reactions. mdpi.com

Table 1: Identified Metabolites of this compound from Gut Microbiota Biotransformation

| Metabolite | Retention Time (min) | Key Reaction |

|---|---|---|

| M1 | 9.9 | Hydrolysis |

| M2 | 10.1 | Hydrolysis |

| M3 | 10.2 | Hydrolysis |

| M4 | 10.3 | Hydrolysis |

| M5 | 10.6 | Hydrolysis |

| M6 | 10.9 | Hydrolysis |

Data derived from studies on rat intestinal flora. mdpi.comresearchgate.net

The metabolites produced by the intestinal flora are believed to be the primary source of the diverse pharmacological activities attributed to this compound. mdpi.com Although this compound itself has reported pharmacological effects, its low bioavailability points to its metabolites as potentially crucial for its therapeutic efficacy. mdpi.comnih.gov The process of deglycosylation by gut bacteria can alter the biological activity of the parent compound, in some cases enhancing it. For instance, the conversion of this compound to Timosaponin AIII has been shown to enhance cytotoxicity in cancer cells. frontiersin.orgfrontiersin.org

The biotransformation of this compound by gut microbiota predominantly involves hydrolysis. mdpi.com This process is facilitated by enzymes such as β-glucosidase, which are widely present in intestinal bacteria like Bifidobacteria and Lactobacillus. mdpi.com The hydrolysis of the oligosaccharide chains attached to the this compound molecule does not appear to occur in a single step. Evidence suggests that the glucose moiety on the lactose (B1674315) chain is preferentially hydrolyzed first, followed by the galactose linked to the steroid nucleus. mdpi.com This stepwise deglycosylation leads to the formation of various hydrolyzed metabolites. mdpi.com

A significant metabolic pathway for this compound is its conversion to Timosaponin AIII. mdpi.com This biotransformation is mediated by β-D-glycosidase produced by the gut microbiota. frontiersin.orgfrontiersin.org Timosaponin AIII is one of the three representative metabolites, along with Timosaponin AI and sarsasapogenin (B1680783), whose temporal relationships in the metabolic process have been studied. mdpi.com This conversion is noteworthy as Timosaponin AIII itself exhibits a range of pharmacological activities. frontiersin.orgfrontiersin.org

Following the initial hydrolysis steps, this compound can be further metabolized to sarsasapogenin. mdpi.comfrontiersin.orgfrontiersin.org Both this compound and its metabolite Timosaponin AIII are ultimately metabolized to sarsasapogenin in vivo. frontiersin.orgfrontiersin.org Sarsasapogenin is the aglycone of these saponins (B1172615), meaning it is the core steroidal structure without any sugar moieties. nih.gov Research indicates that sarsasapogenin may possess more potent anti-inflammatory effects than its parent saponins. nih.govresearchgate.net

In Vitro Biotransformation Studies

To better understand the metabolic pathways and to produce its deglycosylated derivatives for further study, in vitro biotransformation studies have been conducted. These studies often utilize fungi, such as Colletotrichum gloeosporioides, Acremonium alternatum, and Aspergillus niger, which can effectively hydrolyze this compound. researchgate.netplu.mx In one such study, transformation with C. gloeosporioides yielded four products: Timosaponin AIII, Timosaponin AI, and their beta isoforms. researchgate.netplu.mx Another study utilized the crude enzyme from Aspergillus niger to regioselectively hydrolyze this compound, resulting in three deglycosyl derivatives. nih.gov These in vitro models provide a controlled environment to study the biotransformation process and generate specific metabolites. researchgate.netplu.mxmdpi.com

Pharmacological Activities and Underlying Mechanisms of Action

Neuroprotective and Anti-Dementia Effects

Timosaponin BII has demonstrated promising neuroprotective and anti-dementia properties, with studies pointing to its ability to improve cognitive functions and shield neuronal cells from various forms of damage. nih.govchemfaces.com These effects are attributed to a multi-faceted mechanism of action that includes mitigating oxidative stress, modulating crucial metabolic pathways, and inhibiting the neurotoxicity associated with Alzheimer's disease. chemfaces.comnih.gov

Improvement of Learning and Memory Functions

Studies have indicated that this compound can ameliorate learning and memory impairments. nih.govd-nb.info Research in animal models of cerebral ischemia has shown that this compound can improve memory and learning deficits. d-nb.infosciopen.com Furthermore, in scopolamine-induced cognitive deficit models, this compound has been observed to enhance cognitive function by reducing acetylcholinesterase activity and mitigating oxidative damage in the brain. jneuropsychiatry.org This suggests a potential role for this compound in addressing cognitive and behavioral disorders. researchgate.net

Protection against Oxidative Stress Damage in Neuronal Cells (e.g., PC12 cells)

A key aspect of this compound's neuroprotective action is its ability to counteract oxidative stress, a major contributor to neuronal damage and aging. nih.gov Peroxides and oxygen-free radicals can induce oxidative stress in brain tissue, leading to structural and functional changes. nih.gov

In laboratory studies using PC12 cells, a cell line commonly used in neurological research, this compound has been shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.govsemanticscholar.org It achieves this by reducing the levels of reactive oxygen species (ROS). semanticscholar.org Similarly, in studies with RGC-5 retinal ganglion cells, this compound was found to reduce the oxidative stress induced by H₂O₂. d-nb.info The compound also decreases the production of malondialdehyde (MDA), a marker of lipid peroxidation, in response to oxidative insults. chemfaces.comd-nb.info

| Cell Line | Inducing Agent | Effect of this compound | Key Findings |

|---|---|---|---|

| PC12 cells | Hydrogen Peroxide (H₂O₂) | Protective | Reduces levels of reactive oxygen species (ROS). semanticscholar.org |

| RGC-5 cells | Hydrogen Peroxide (H₂O₂) | Protective | Reduces oxidative stress and decreases malondialdehyde (MDA) levels. d-nb.info |

| Primary neurons | Beta-amyloid peptide 25-35 | Protective | Improves neuron metabolic activity, decreases LDH release and MDA production, and increases SOD activity. chemfaces.com |

Modulation of Glutathione (B108866) Metabolism

Metabolomic studies have revealed that this compound exerts its antioxidant effects in part by modulating glutathione metabolism. nih.gov In a study on PC12 cells subjected to oxidative stress, this compound treatment led to changes in metabolites involved in this critical antioxidant pathway. nih.gov Glutathione is a major endogenous antioxidant, and its proper metabolism is essential for protecting cells from oxidative damage. The regulation of this pathway by this compound suggests a systematic antioxidant effect that contributes to its neuroprotective properties. nih.govfrontiersin.org

Influence on Sphingolipid and Glycerophospholipid Metabolism

This compound also appears to exert its neuroprotective effects by influencing sphingolipid and glycerophospholipid metabolism. nih.gov These lipids are fundamental components of cell membranes and are crucial for various cellular functions, including signal transduction. frontiersin.orgfrontiersin.org Abnormal lipid metabolism is increasingly linked to neurodegenerative diseases like Alzheimer's. mdpi.com

In PC12 cells exposed to oxidative stress, this compound was shown to regulate metabolites involved in both sphingolipid and glycerophospholipid metabolism. nih.gov Sphingolipids, in particular, play significant roles in neuronal survival and signaling pathways. mdpi.com By modulating these lipid pathways, this compound may help maintain neuronal membrane integrity and function, thereby protecting against neurodegeneration. nih.govmdpi.com

Inhibition of Beta-Amyloid Peptide-Induced Neurotoxicity

The accumulation of beta-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, leading to neurotoxicity and neuronal death. medchemexpress.commdpi.com this compound has been shown to directly counter the neurotoxic effects of Aβ. chemfaces.com

In studies using primary neurons, this compound significantly reduced the neurotoxicity induced by beta-amyloid peptide 25-35. cymitquimica.comchemfaces.com The proposed mechanism involves resisting oxidative damage and regulating the cholinergic system. chemfaces.com Furthermore, this compound has been found to inhibit the up-regulation of BACE1, an enzyme critical for the production of Aβ peptides. nih.gov This suggests that this compound can interfere with the production of neurotoxic Aβ, thereby providing a neuroprotective effect. nih.gov

Regulation of the Cholinergic System (e.g., AChE activity)

This compound has demonstrated the ability to modulate the cholinergic system, a key pathway in cognitive function. In studies involving primary neurons, this compound was found to decrease the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). chemfaces.com By inhibiting AChE, this compound can potentially increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is crucial for learning and memory. This effect is a cornerstone of several therapeutic strategies for dementia. The regulation of the cholinergic system by this compound is considered a significant part of its neuroprotective potential against neurotoxicity. chemfaces.com

Inhibition of BACE1 Upregulation and Reduction of β-CTF and Aβ Over-production

A critical aspect of this compound's neuroprotective profile is its ability to interfere with the amyloidogenic pathway, a central element in the pathology of Alzheimer's disease. Research has shown that this compound can inhibit the upregulation of β-site amyloid precursor protein cleaving enzyme-1 (BACE1). nih.govnih.gov BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of β-amyloid (Aβ) peptides.

In a study using a rat model where oxidative stress was induced by ferric chloride (FeCl₃) in the retina, treatment with this compound resulted in a significant reduction in BACE1 expression. nih.gov This inhibition of BACE1 subsequently led to a decrease in the over-production of the β-C-terminal fragment (β-CTF) and Aβ. nih.govnih.gov The mechanism underlying this effect is thought to be linked to the antioxidant properties of this compound. nih.govnih.gov

Table 1: Effect of this compound on BACE1 and Amyloid-β Production in Rat Retina

| Treatment Group | BACE1 Expression | Aβ1-40 Level | β-CTF Level |

| Normal Control | Normal | Normal | Normal |

| Model (FeCl₃) | Upregulated | Increased | Increased |

| This compound | Significantly less than model | Lower than model | Lower than model |

Data derived from a study on FeCl₃-induced retinal injury in rats. nih.govnih.gov

Increase in M1 Choline (B1196258) Receptors

Further contributing to its effects on the cholinergic system, this compound has been shown to increase the content of M1 choline receptors. sciopen.comcqvip.com M1 receptors are a subtype of muscarinic acetylcholine receptors that are highly expressed in the brain, particularly in the hippocampus and cerebral cortex, and play a significant role in cognitive processes. A study utilizing a scopolamine-induced mouse model of Alzheimer's disease found that nasal administration of a this compound-loaded hydrogel significantly increased the levels of M1 choline receptors in the hippocampus. sciopen.com This upregulation of M1 receptors can enhance cholinergic signaling, potentially counteracting the cognitive deficits associated with their dysfunction in neurodegenerative diseases.

Amelioration of Hippocampal Cornu Ammonis 1 (CA1) Damage

The hippocampal cornu ammonis 1 (CA1) region is particularly vulnerable to ischemic and excitotoxic damage, which is a common feature in both Alzheimer's disease and vascular dementia. mdpi.comnih.govfrontiersin.org Research has demonstrated that this compound can ameliorate damage to the CA1 area of the hippocampus. sciopen.com In a mouse model of Alzheimer's disease, treatment with a this compound formulation led to a noticeable improvement in the pathological changes observed in the hippocampal CA1 region. sciopen.com This protective effect on a critical brain region for learning and memory further underscores its therapeutic potential.

Therapeutic Potential in Alzheimer's Disease and Vascular Dementia

The multifaceted pharmacological activities of this compound converge to suggest its significant therapeutic potential for neurodegenerative conditions like Alzheimer's disease and vascular dementia. nih.gov Its ability to regulate the cholinergic system, inhibit the amyloidogenic pathway, increase crucial neurotransmitter receptors, and protect vulnerable hippocampal regions addresses several key pathological aspects of these diseases. chemfaces.comnih.govsciopen.com this compound is considered a promising candidate for the prevention and treatment of these debilitating disorders. chemfaces.comnih.gov

Anti-inflammatory Activities

Beyond its neuroprotective effects, this compound also possesses potent anti-inflammatory properties. medchemexpress.com

Inhibition of Inflammatory Cytokine Secretion

Inflammation is increasingly recognized as a critical component in the pathogenesis of many chronic diseases, including neurodegenerative disorders. This compound has been shown to effectively inhibit the secretion of pro-inflammatory cytokines. nih.govmdpi.com In various in vitro and in vivo models, it has demonstrated the ability to reduce the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com For instance, in a study using SW1353 cells and primary rat chondrocytes stimulated with IL-1β, this compound significantly inhibited the production of TNF-α and IL-6. nih.gov This anti-inflammatory action is believed to be mediated through the inhibition of signaling pathways like the mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB). nih.govresearchgate.net

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in IL-1β-stimulated SW1353 Cells

| Cytokine | Control | IL-1β | IL-1β + this compound (20 µg/mL) | IL-1β + this compound (40 µg/mL) |

| TNF-α (pg/mL) | Low | High | Significantly Reduced | Significantly Reduced |

| IL-6 (pg/mL) | Low | High | Significantly Reduced | Significantly Reduced |

This table represents the general findings from a study on the anti-inflammatory effects of this compound. nih.gov

Suppression of Nuclear Factor-κB (NF-κB) Activation

A crucial mechanism underlying the anti-inflammatory action of this compound is its ability to suppress the activation of Nuclear Factor-κB (NF-κB). nih.govresearchgate.net NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. spandidos-publications.commdpi.com In inflammatory conditions, the activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govspandidos-publications.com

Research has shown that this compound can inhibit this cascade. For instance, in a study using interleukin-1β (IL-1β) stimulated SW1353 cells and primary rat chondrocytes, this compound was found to down-regulate the protein expression of phosphorylated p65 and reduce the translocation of the p65 subunit to the nucleus. nih.gov This inhibitory effect on the NF-κB signaling pathway is a key contributor to the anti-inflammatory properties of this compound. nih.govresearchgate.net

Modulation of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) Levels

This compound has been shown to effectively modulate the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com These cytokines are pivotal in initiating and amplifying inflammatory responses. nih.govspandidos-publications.com

In a study on osteoarthritis, this compound treatment was found to down-regulate the high secretion levels of TNF-α induced by IL-1β in SW1353 cells and chondrocytes. nih.gov Similarly, in a rodent model of pulmonary fibrosis, this compound administration reversed the bleomycin-induced elevation of both IL-1β and TNF-α in the lungs. mdpi.com The ability of this compound to reduce the production of these pro-inflammatory cytokines is a significant aspect of its anti-inflammatory activity. nih.govspandidos-publications.com

Antioxidant Activities

This compound exhibits potent antioxidant properties, which contribute significantly to its protective effects against cellular damage. caymanchem.comnih.govnih.gov Its antioxidant mechanisms are multifaceted, involving direct radical scavenging and enhancement of the endogenous antioxidant defense system.

Scavenging of Oxygen Free Radicals

This compound has been identified as a scavenger of oxygen free radicals. nih.gov An experiment demonstrated that this compound mitigated oxidative damage by promoting the scavenging of superoxide (B77818) radicals. nih.gov This direct radical-scavenging activity helps to neutralize harmful reactive oxygen species and reduce oxidative stress.

Reduction of Reactive Oxygen Species (ROS) Levels

Consistent with its radical-scavenging capabilities, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in various cell models. nih.govresearchgate.net In IL-1β-induced SW1353 cells and chondrocytes, treatment with this compound led to a reduction in ROS production. nih.govresearchgate.net Furthermore, research has indicated that Timosaponin can protect PC12 cells by decreasing the level of ROS induced by hydrogen peroxide. researchgate.netsemanticscholar.org By lowering ROS levels, this compound helps to alleviate the cellular damage caused by oxidative stress. nih.gov

Enhancement of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Glutathione Peroxidase)

This compound enhances the body's natural antioxidant defenses by boosting the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px). mdpi.com These enzymes play a vital role in detoxifying harmful ROS. mdpi.commdpi.com

In a study involving a bleomycin-induced pulmonary fibrosis model, this compound treatment significantly increased the levels of both SOD and GSH-Px. mdpi.comresearchgate.net This enhancement of endogenous antioxidant enzyme activity strengthens the cellular capacity to combat oxidative stress.

Reduction of Malondialdehyde (MDA) Levels

Malondialdehyde (MDA) is a well-established marker of lipid peroxidation and oxidative stress. mdpi.comnih.gov this compound has been consistently shown to reduce elevated MDA levels in various experimental models. researchgate.netmdpi.comnih.gov

For instance, in a rodent model of pulmonary fibrosis, this compound treatment significantly decreased the level of MDA. mdpi.comresearchgate.net Similarly, in a study on INS-1 cells under glycolipid toxicity, this compound was able to significantly influence and lower MDA levels. nih.govresearchgate.net Furthermore, in a rat model where oxidative stress was induced by ferric chloride, this compound treatment resulted in a significantly decreased level of MDA in the retina. nih.gov This reduction in MDA levels provides further evidence of the potent antioxidant activity of this compound.

Table 1: Summary of Research Findings on the Pharmacological Activities of this compound

| Pharmacological Activity | Mechanism of Action | Key Findings | Model System | References |

|---|---|---|---|---|

| Anti-inflammatory | Suppression of NF-κB Activation | Down-regulated protein expression of p-p65 and reduced nuclear translocation of the p65 subunit. | IL-1β-stimulated SW1353 cells and primary rat chondrocytes | nih.gov |

| Modulation of IL-1β and TNF-α Levels | Down-regulated high secretion levels of TNF-α and reversed the elevation of IL-1β and TNF-α. | IL-1β-stimulated SW1353 cells, chondrocytes, and a rodent pulmonary fibrosis model | nih.govmdpi.com | |

| Antioxidant | Scavenging of Oxygen Free Radicals | Mitigated oxidative damage by promoting the scavenging of superoxide radicals. | Not specified | nih.gov |

| Reduction of ROS Levels | Reduced ROS production and decreased levels of ROS induced by hydrogen peroxide. | IL-1β-induced SW1353 cells, chondrocytes, and PC12 cells | nih.govresearchgate.netresearchgate.netsemanticscholar.org | |

| Enhancement of Antioxidant Enzyme Activities | Significantly increased the levels of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px). | Bleomycin-induced pulmonary fibrosis model in rodents | mdpi.comresearchgate.net | |

| Reduction of MDA Levels | Significantly decreased the levels of Malondialdehyde (MDA). | Rodent pulmonary fibrosis model, INS-1 cells, and rat retina with induced oxidative stress | nih.govresearchgate.netmdpi.comnih.govresearchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Interleukin-1β (IL-1β) |

| Tumor Necrosis Factor-α (TNF-α) |

| Nuclear Factor-κB (NF-κB) |

| IκBα |

| Reactive Oxygen Species (ROS) |

| Superoxide Dismutase (SOD) |

| Glutathione Peroxidase (GSH-Px) |

| Malondialdehyde (MDA) |

| Hydrogen peroxide |

| Ferric chloride |

Inhibition of Superoxide Generation in Human Neutrophils

This compound has demonstrated inhibitory effects on the generation of superoxide in human neutrophils. researchgate.netcaymanchem.com Research indicates that this compound, at concentrations ranging from 20 to 100 µM, can inhibit the production of superoxide induced by various agents, including phorbol (B1677699) 12-myristate 13-acetate (PMA), N-formyl-Met-Leu-Phe (fMLP), and arachidonic acid. caymanchem.comcaymanchem.com This suggests a potential role for this compound in modulating inflammatory responses where neutrophils and superoxide radicals are significantly involved. researchgate.net

Anti-Cancer Activities

Inhibitory Activity Against Proliferation of Carcinoma Cell Lines

This compound has been found to inhibit the proliferation of several human carcinoma cell lines. medchemexpress.comchemsrc.com These include leukemic (HL-60), cervix (HeLa), liver (HepG2 and Bel-7402), colon (HT-29), and breast (MDA-MB-468) cancer cells. medchemexpress.comchemsrc.comarctomsci.com Notably, it exhibited an IC50 value of 15.5 μg/mL in HL-60 cells. medchemexpress.comchemsrc.comarctomsci.com

Table 1: Inhibitory Activity of this compound on Human Carcinoma Cell Lines

| Cell Line | Cancer Type | Finding |

| HL-60 | Leukemia | Inhibited proliferation with an IC50 of 15.5 μg/mL. medchemexpress.comchemsrc.com |

| HeLa | Cervix | Inhibited proliferation. medchemexpress.comchemsrc.com |

| HepG2 | Liver | Inhibited proliferation. medchemexpress.comchemsrc.com |

| Bel-7402 | Liver | Inhibited proliferation. medchemexpress.comchemsrc.com |

| HT-29 | Colon | Inhibited proliferation. medchemexpress.comchemsrc.com |

| MDA-MB-468 | Breast | Inhibited proliferation. medchemexpress.comchemsrc.com |

Comparative Cytotoxicity with Timosaponin AIII

Studies comparing the cytotoxic effects of this compound and Timosaponin AIII have revealed that this compound generally exhibits less potent cytotoxic activity against cancer cells. frontiersin.orgfrontiersin.orgfrontiersin.org Timosaponin AIII, a structurally related steroidal saponin (B1150181), has been identified as a major cytotoxic component in extracts of Anemarrhena asphodeloides, while this compound, though more abundant, shows little cytotoxicity on its own. nih.govresearchgate.netplos.org The difference in their cytotoxic potential is attributed to the presence of an extra sugar moiety in the structure of this compound. nih.govplos.org

Mechanisms related to Timosaponin AIII conversion (e.g., ER stress, mTOR inhibition)

The enhanced cytotoxicity of Timosaponin AIII is linked to its ability to induce endoplasmic reticulum (ER) stress and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically the mTORC1 complex, in tumor cells. nih.govresearchgate.netlabmedica.com These actions lead to apoptosis (programmed cell death) selectively in cancer cells. nih.govlabmedica.com

A crucial finding is that this compound can be converted into the more cytotoxic Timosaponin AIII. frontiersin.orgnih.govplos.org This conversion, which can be achieved through enzymatic treatment with glycosidase, involves the removal of the additional sugar molecule from this compound. nih.govresearchgate.netplos.org This biotransformation unmasks the cytotoxic activity, conferring the ability to induce ER stress and inhibit mTOR, mechanisms well-established for Timosaponin AIII. nih.govresearchgate.netlabmedica.com The conversion of this compound to Timosaponin AIII is considered a key factor in enhancing its anti-cancer potential. frontiersin.org

Anti-Diabetic and Anti-Osteoporosis Effects

Regulation of Blood Glucose

Timosaponin AIII, a related compound, has been noted for its blood sugar regulation abilities. researchgate.net While direct and detailed research on this compound's specific mechanisms in blood glucose regulation is less extensively documented in the provided context, its close structural relationship and conversion to Timosaponin AIII suggest a potential, albeit indirect, role. frontiersin.org Timosaponin AIII has been confirmed to have a hypoglycemic effect. tandfonline.com

Prevention of Diabetic Nephropathy via Inflammation Suppression

This compound has demonstrated a significant role in ameliorating diabetic nephropathy (DN), primarily through its anti-inflammatory and hypoglycemic activities. nih.govnih.gov In studies using alloxan-induced diabetic mice, this compound treatment led to a notable decrease in blood glucose levels and alleviated renal histopathological damage. nih.govnih.gov

The compound effectively improves renal function by reducing key biochemical markers associated with DN. These include the kidney index, blood urea (B33335) nitrogen, serum creatinine, urinary uric acid, urine creatinine, and total urine protein. nih.gov Furthermore, this compound addresses the abnormal lipid metabolism often implicated in the pathogenesis of DN by lowering elevated levels of total cholesterol and triglycerides. nih.gov

A core mechanism of its protective effect involves the suppression of inflammation. frontiersin.org this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in diabetic mice. nih.gov This anti-inflammatory action is mediated by the downregulation of key signaling pathways, including the mammalian target of rapamycin (mTOR), thioredoxin-interacting protein (TXNIP), and nuclear factor-kappa B (NF-κB). nih.govnih.gov By inhibiting these pathways, this compound mitigates the inflammatory processes that contribute to the progression of diabetic kidney disease. nih.gov

| Parameter | Effect of this compound | Signaling Pathway | Source |

| Blood Glucose | Decreased | - | nih.gov |

| Renal Histopathology | Ameliorated | - | nih.gov |

| Inflammatory Cytokines (IL-6, TNF-α) | Decreased | NF-κB, mTOR | nih.gov |

| Lipid Metabolism (Cholesterol, Triglycerides) | Reduced | - | nih.gov |

| Renal Function Markers | Decreased | - | nih.gov |

Improvement of Osteoporosis Caused by Hyperglycemia

This compound exhibits anti-osteoporotic properties, specifically targeting osteoporosis induced by hyperglycemia. researchgate.netnih.gov Defective autophagy in osteoblasts under high-glucose stress is a key factor in the development of diabetic osteoporosis. nih.govresearchgate.net Research has shown that this compound can attenuate the deterioration of the bone microarchitecture in the tibias of diabetic rats. researchgate.netnih.gov This suggests that the compound helps in preserving bone structure and integrity in a hyperglycemic state. ucl.ac.uk The underlying mechanism for this improvement is linked to its ability to promote autophagy and reduce apoptosis in bone cells. researchgate.netucl.ac.uk

Promotion of Autophagy in Osteoblasts via mTOR/NFκB Signaling Pathway Suppression

A primary mechanism through which this compound exerts its protective effects on bone health is by promoting autophagy in osteoblasts. researchgate.netnih.gov This is achieved by suppressing the mTOR/NF-κB signaling pathway, which is a central regulator of autophagy. ucl.ac.ukmdpi.commdpi.com

In vivo studies have demonstrated that oral administration of this compound leads to the downregulation of the phosphorylation of both mTOR and NF-κB in the tibias of diabetic rats. researchgate.netresearchgate.net Concurrently, it suppresses the phosphorylation of S6K and IκB, which are downstream factors in the mTOR and NF-κB pathways, respectively. nih.gov This inhibition of the mTOR/NF-κB pathway activates autophagy, as evidenced by an increase in the number of autophagosomes, enhanced LC3B puncta formation, and upregulated expression of Beclin1. researchgate.netnih.gov By activating autophagy, this compound helps mitigate the cellular stress and damage induced by high glucose in osteoblasts. researchgate.netdovepress.com

| Target Protein/Process | Effect of this compound | Pathway | Cell Type | Source |

| p-mTOR | Downregulated | mTOR/NF-κB | Osteoblasts | researchgate.netucl.ac.uk |

| p-NF-κB | Downregulated | mTOR/NF-κB | Osteoblasts | researchgate.netucl.ac.uk |

| Beclin1 Expression | Upregulated | Autophagy | Osteoblasts | researchgate.netnih.gov |

| LC3B Puncta Formation | Upregulated | Autophagy | Osteoblasts | researchgate.net |

| Autophagy | Promoted | mTOR/NF-κB | Osteoblasts | mdpi.commdpi.com |

Attenuation of Hyperglycemia-Induced Cell Apoptosis in Osteoblasts

This compound effectively reduces cell death, or apoptosis, in osteoblasts that is caused by high glucose levels. researchgate.netnih.gov This anti-apoptotic effect is closely linked to its ability to induce autophagy. nih.gov Treatment with this compound has been shown to dose-dependently decrease hyperglycemia-induced apoptosis in primary osteoblasts. researchgate.netresearchgate.net

The anti-apoptotic and antioxidative effects of this compound are diminished when autophagy is inhibited (e.g., by 3-methyladenine) and enhanced when autophagy is induced (e.g., by rapamycin). researchgate.netnih.gov This indicates that the promotion of autophagy is a crucial step in preventing osteoblast apoptosis. nih.gov Furthermore, this compound modulates the expression of apoptosis-related proteins, inhibiting the upregulation of Bax and increasing the expression of Bcl2. ucl.ac.ukmdpi.com Overexpression of NF-κB has been found to reduce the autophagy stimulated by this compound and promote apoptosis, further confirming the link between the NF-κB pathway, autophagy, and cell survival. researchgate.netresearchgate.net

Impact on Mitochondrial Superoxide Level and Membrane Potential in Osteoblasts

Osteoblasts exposed to high glucose conditions exhibit signs of significant oxidative stress, including an increased level of mitochondrial superoxide and a decreased mitochondrial membrane potential. researchgate.netnih.gov this compound treatment has been shown to effectively attenuate these high glucose-induced changes. researchgate.netnih.gov By mitigating the increase in mitochondrial superoxide and stabilizing the mitochondrial membrane potential, this compound reduces oxidative stress within the osteoblasts. researchgate.netdovepress.com This action is part of the compound's broader mechanism to protect osteoblasts from hyperglycemia-induced damage and apoptosis. researchgate.net The antioxidative effect, much like the anti-apoptotic effect, is dependent on the activation of autophagy. researchgate.netnih.gov

Anti-Platelet and Anti-Thrombotic Activities

Inhibition of ADP-Induced Platelet Aggregation

This compound demonstrates significant anti-platelet activity. nih.gov In vitro experiments have shown that it potently and in a dose-dependent manner inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.net This inhibitory effect has been observed in isolated rabbit platelet-rich plasma at concentrations of 20, 40, and 80 mg/mL. caymanchem.com This anti-platelet action, along with its anticoagulant effects, may contribute to its protective effects against cerebral ischemic damage. nih.govresearchgate.net

| Agent | Action | Concentration/Dose | Model | Source |

| This compound | Inhibition of ADP-induced platelet aggregation | 20, 40, 80 mg/mL | In vitro (rabbit plasma) | nih.govcaymanchem.com |

Increase in Activated Partial Thromboplastin (B12709170) Time (APTT)

| This compound Concentration (mg/kg) | Prolongation of APTT (%) |

|---|---|

| 1 | 9.29 |

| 3 | 16.86 |

| 6 | 25.50 |

Reduction of Thrombi Wet Weight and Length

In addition to its effects on coagulation time, this compound has been observed to significantly reduce the physical characteristics of thrombi. researchgate.netnih.gov In an ex vivo thrombosis model, administration of this compound at doses of 3 and 6 mg/kg led to a decrease in both the wet weight and length of thrombi. caymanchem.comcaymanchem.combiocompare.com Specifically, at doses of 1, 3, and 6 mg/kg, it reduced the wet weight of thrombi with an inhibition percentage of 13.6%, 19.8%, and 24.7%, respectively, and also decreased the dry weight and length. researchgate.netnih.gov

| This compound Concentration (mg/kg) | Inhibition of Thrombus Wet Weight (%) |

|---|---|

| 1 | 13.6 |

| 3 | 19.8 |

| 6 | 24.7 |

Hair Growth Promoting Effects

This compound has been identified as a potential agent for promoting hair growth. nih.govresearchgate.net Studies have shown its effectiveness in inducing the anagen phase of the hair cycle, which is the active growth phase of hair follicles. nih.govnih.gov

Increase in Hair Regrowth Area and Hair Follicle Number

Topical application of this compound has been shown to increase the area of hair regrowth and the number of hair follicles. nih.govnih.govresearchgate.net In studies using C57BL/6 mice, a 0.5% this compound solution led to a significant increase in the hair regrowing area, comparable to a 2% minoxidil (B1677147) treatment. nih.govnih.gov This was accompanied by an increase in the number and size of hair follicles, indicating a transition from the resting (telogen) to the growth (anagen) phase. researchgate.netnih.gov

Upregulation of β-catenin and Wnt10B Expression in Dorsal Skin

The mechanism behind this compound's effect on hair growth involves the upregulation of key signaling molecules in the skin. nih.govnih.gov Immunohistochemical analysis of the dorsal skin of mice treated with this compound revealed increased expression of β-catenin and Wnt10B. nih.govresearchgate.netnih.govresearchgate.net These proteins are crucial components of the Wnt/β-catenin signaling pathway, which is a master regulator of hair follicle development and regeneration. mdpi.com

Activation of Wnt/β-catenin Pathway

The upregulation of β-catenin and Wnt10B provides strong evidence for the activation of the Wnt/β-catenin pathway by this compound. nih.govresearchgate.net This pathway plays a critical role in inducing the anagen phase and promoting the proliferation of cells in the hair follicle. researchgate.netmdpi.com The activation of Wnt/β-catenin signaling is a key mechanism by which this compound stimulates hair growth. nih.govresearchgate.net

Anti-Viral Activity

This compound has demonstrated antiviral properties against certain viruses. Research has shown that it can reduce cell death induced by enterovirus 71 (EV71) in Vero cells, with an IC50 value of 4.3 µM. caymanchem.comcaymanchem.com While the primary focus of research has been on other pharmacological activities, this finding suggests a potential for this compound in antiviral applications. caymanchem.comfrontiersin.org Saponins (B1172615), as a class of compounds, are known to have antiviral capabilities against a range of viruses. nih.gov

Reduction of Cell Death Induced by Enterovirus 71 (EV71)

This compound has been identified as a potent agent against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. Research shows that this compound can reduce cell death in Vero cells infected with EV71. caymanchem.comcaymanchem.combiocompare.com In one study, it exhibited a half-maximal inhibitory concentration (IC50) of 4.3 µM. caymanchem.comcaymanchem.combiocompare.com This finding is significant when compared to the positive control, ribavirin (B1680618), which had an IC50 of 361.7 ± 104.6 µM. nih.gov this compound demonstrated a selective index (SI) of 92.9, which was 40-fold higher than that of ribavirin (SI = 2.4), indicating a favorable profile for inhibiting viral activity with lower cellular toxicity. nih.gov

Hepatoprotective Effects

This compound has shown significant protective effects on the liver, particularly in the context of alcohol-induced damage. Its mechanisms of action involve mitigating oxidative stress and regulating lipid metabolism.

Studies have demonstrated that this compound can significantly ameliorate ethanol-induced liver injury. nih.gov In animal models of alcoholic liver disease (ALD), treatment with this compound led to a notable reduction in serum levels of key liver enzymes. nih.gov Specifically, it inhibited the elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.gov Furthermore, it helped to reduce the accumulation of lipid droplets within liver tissues, a hallmark of alcoholic steatosis. nih.gov

A key mechanism underlying the hepatoprotective effects of this compound is its ability to modulate the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov This pathway is a critical cellular defense against oxidative stress. frontiersin.orgaginganddisease.org Ethanol-induced liver damage is closely linked to an increase in oxidative stress. nih.govfrontiersin.org Research indicates that this compound treatment can inhibit the ethanol-induced increase in KEAP1 expression. nih.gov This action, in turn, reverses the ethanol-induced changes in NRF2 and its downstream targets. nih.gov By modulating this pathway, this compound enhances the antioxidant capacity of liver cells. This is evidenced by increased levels of Glutathione (GSH) and Superoxide Dismutase (SOD), and reduced levels of Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) in both AML-12 cells and mouse liver tissue. nih.gov

Anti-Fibrotic Activity (e.g., Pulmonary Fibrosis)

This compound has also been investigated for its anti-fibrotic properties, particularly in the context of pulmonary fibrosis.

In rodent models of bleomycin-induced pulmonary fibrosis, this compound has demonstrated the ability to attenuate the fibrotic process. mdpi.comnih.gov Studies have shown that it can help restore the normal structure of lung architecture and inhibit the deposition of collagen. nih.gov One study highlighted that a combination treatment of this compound and Pirfenidone was more effective in reducing collagen fibers and hydroxyproline (B1673980) content compared to either treatment alone. mdpi.comnih.gov Furthermore, this compound treatment was found to restore the balance of MMP-9/TIMP-1 in the lungs of fibrotic rats. nih.gov It also reversed the abnormal expression of proteins related to the epithelial-mesenchymal transition (EMT), such as E-cadherin, vimentin (B1176767), and α-SMA, by downregulating the TGF-β/Smad signaling pathway. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on EV71-Induced Cell Death

| Compound | IC50 (µM) | Selective Index (SI) |

| This compound | 4.3 caymanchem.comcaymanchem.combiocompare.com | 92.9 nih.gov |

| Ribavirin (Control) | 361.7 ± 104.6 nih.gov | 2.4 nih.gov |

Table 2: Hepatoprotective Effects of this compound in Ethanol-Induced Liver Injury

| Parameter | Effect of this compound Treatment |

| Serum ALT Levels | Significantly inhibited elevation nih.gov |

| Serum AST Levels | Significantly inhibited elevation nih.gov |

| Liver Lipid Droplets | Reduced accumulation nih.gov |

| Serum Total Cholesterol | Inhibited elevation nih.gov |

| Serum Triglycerides | Inhibited elevation nih.gov |

Table 3: Modulation of the KEAP1-NRF2 Pathway by this compound

| Biomarker | Effect of this compound Treatment |

| KEAP1 Expression | Inhibited ethanol-induced increase nih.gov |

| NRF2 and Downstream Targets | Reversed ethanol-induced changes nih.gov |

| Glutathione (GSH) | Increased levels nih.gov |

| Superoxide Dismutase (SOD) | Increased levels nih.gov |

| Malondialdehyde (MDA) | Reduced levels nih.gov |

| Reactive Oxygen Species (ROS) | Reduced levels nih.gov |

Table 4: Anti-Fibrotic Effects of this compound in a Rodent Model of Pulmonary Fibrosis

| Parameter | Effect of this compound Treatment |

| Collagen Deposition | Inhibited nih.gov |

| Hydroxyproline Content | Reduced (in combination with Pirfenidone) mdpi.comnih.gov |

| MMP-9/TIMP-1 Balance | Restored nih.gov |

| EMT Marker Proteins (E-cadherin, vimentin, α-SMA) | Reversed abnormal expression nih.gov |

| TGF-β/Smad Pathway | Downregulated nih.gov |

Inhibition of Collagen Secretion

This compound (TS BII) has demonstrated significant anti-fibrotic effects by directly inhibiting the secretion of collagen, a hallmark of fibrotic diseases. nih.govnih.gov In experimental models of pulmonary fibrosis induced by bleomycin (B88199) (BLM), treatment with this compound has been shown to effectively reduce the excessive deposition of collagen in lung tissues. nih.govnih.gov This is evidenced by histopathological analysis, such as Masson's trichrome staining, which shows a marked decrease in blue-stained collagen fibers in the lung tissue of TS BII-treated groups compared to untreated fibrotic models. mdpi.com

The inhibitory effect of this compound extends to key components of the extracellular matrix. Research indicates that TS BII administration leads to a significant reduction in the expression levels of both collagen type I (Col-I) and collagen type III (Col-III). nih.gov Furthermore, the content of hydroxyproline (HYP), a major component of collagen and a quantitative marker for fibrosis, is also substantially decreased following treatment with this compound. nih.govmdpi.com These findings collectively underscore the compound's potent ability to impede abnormal collagen secretion, thereby mitigating the progression of fibrosis. nih.govresearchgate.net

Table 1: Effect of this compound on Collagen Production in a Bleomycin (BLM)-Induced Pulmonary Fibrosis Model

| Marker | Observation in Fibrosis Model (BLM-induced) | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Collagen Deposition (Masson's Staining) | Significant increase in blue-stained fibrotic areas | Reduced blue-stained areas, indicating less collagen | mdpi.com |

| Collagen Type I (Col-I) | Increased expression | Reversed the increase in expression | nih.gov |

| Collagen Type III (Col-III) | Increased expression | Reversed the increase in expression | nih.gov |

| Hydroxyproline (HYP) Content | Increased content | Reversed the increase in content | nih.gov |

Suppression of TGF-β/Smad Pathway Initiation

A critical mechanism underlying the anti-fibrotic activity of this compound is its ability to suppress the initiation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.govnih.gov This pathway is a central regulator of fibrosis, where TGF-β1 initiates a cascade that leads to the differentiation of fibroblasts into myofibroblasts and subsequent excessive collagen production. nih.gov

Research has confirmed that this compound can impede the initiation of this pathway. researchgate.net Studies conducted on both animal models of pulmonary fibrosis and cell culture models have shown that TS BII treatment significantly downregulates the aberrant expression of TGF-β1. nih.gov Concurrently, this compound inhibits the phosphorylation of the key downstream mediators, Smad2 and Smad3. nih.gov The phosphorylation of these receptor-regulated Smads (R-Smads) is a crucial step for their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription. dovepress.com By inhibiting the phosphorylation of Smad2 and Smad3, this compound effectively blocks the signal transduction downstream of TGF-β1, thereby suppressing the fibrotic response. nih.gov This demonstrates that the anti-fibrotic effects of this compound are, at least in part, mediated through the inhibition of the TGF-β/Smad pathway. nih.gov

Table 2: Effect of this compound on TGF-β/Smad Pathway Components

| Molecule | Role in Pathway | Effect of this compound Treatment | Reference |

|---|---|---|---|

| TGF-β1 | Initiating cytokine | Downregulates abnormal expression | nih.gov |

| Phospho-Smad2 (p-Smad2) | Activated downstream mediator | Downregulates phosphorylation | nih.gov |

| Phospho-Smad3 (p-Smad3) | Activated downstream mediator | Downregulates phosphorylation | nih.gov |

Impeding Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to impede the process of epithelial-mesenchymal transition (EMT), a cellular program implicated in the pathogenesis of fibrosis where epithelial cells acquire a mesenchymal phenotype. nih.govmdpi.com This transition contributes to the population of fibroblasts and myofibroblasts that drive fibrotic tissue remodeling. jst.go.jp

In both in vivo models of bleomycin-induced pulmonary fibrosis and in vitro models using TGF-β1-induced EMT in alveolar epithelial cells, this compound demonstrated a notable ability to modulate key EMT marker proteins. nih.govmdpi.com The treatment reversed the downregulation of the epithelial marker E-cadherin, which is crucial for maintaining the integrity of epithelial cell layers. nih.govmdpi.com Simultaneously, this compound suppressed the upregulation of mesenchymal markers, including vimentin and α-smooth muscle actin (α-SMA). nih.govmdpi.com The inhibition of the TGF-β/Smad pathway by this compound is a key mechanism through which it suppresses EMT. nih.gov By modulating the expression of these signature proteins, this compound helps preserve the epithelial phenotype and hinders the transition to a pro-fibrotic mesenchymal state, highlighting another dimension of its anti-fibrotic potential. nih.govmdpi.com

Table 3: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers

| EMT Marker | Phenotype | Change in Fibrosis/TGF-β1 Induction | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| E-cadherin | Epithelial | Decreased expression | Reversed the decrease (increased expression) | nih.govmdpi.com |

| Vimentin | Mesenchymal | Increased expression | Reversed the increase (decreased expression) | nih.govmdpi.com |

| α-Smooth Muscle Actin (α-SMA) | Mesenchymal | Increased expression | Reversed the increase (decreased expression) | nih.govmdpi.com |

Structure Activity Relationships of Timosaponin Bii

Influence of Sugar Chain on Pharmacological Activities

The sugar chain attached to the steroidal framework of saponins (B1172615) is known to be a critical determinant of their physiological and pharmacological effects. researchgate.net In the case of Timosaponin BII, the nature and linkage of its sugar moieties significantly influence its biological functions.

Research has highlighted that the sugar chain is indispensable for certain activities. frontiersin.org For instance, studies on the Aβ42-lowering effects of timosaponins, relevant to Alzheimer's disease research, indicate that the presence of the sugar chain is beneficial. scispace.comrsc.org Comparison with the aglycone sarsasapogenin (B1680783) showed that glycosylated forms like Timosaponin AIII (a close relative of this compound) had an improved ability to reduce Aβ42 levels. scispace.comrsc.org This suggests the sugar moiety plays a role in modulating the processing of amyloid precursor protein. rsc.org

However, the relationship is not simply that more sugar equals more activity. While monosaccharide and disaccharide forms showed this benefit, a more complex trisaccharide timosaponin did not exhibit a further enhancement in activity. scispace.comrsc.org This indicates that an optimal sugar chain length and structure exist for specific activities. The nature of the monosaccharide itself (galactose vs. glucose) appears to have a negligible effect on some activities, such as Aβ42 reduction. scispace.com

Furthermore, specific linkages within the sugar chain are vital. For some saponins, a terminal C3-O-α-1,2-rhamnosyl moiety has been identified as a key group for cytotoxicity and anti-platelet aggregation activities. researchgate.net this compound itself has been reported to possess multiple pharmacological activities, including neuroprotective, anti-inflammatory, and anti-platelet aggregation effects. nih.govresearchgate.net

Comparison of Cytotoxicity with Timosaponin AIII

A significant aspect of this compound's structure-activity profile is its comparatively low cytotoxicity, especially when contrasted with the structurally similar Timosaponin AIII. frontiersin.orgnih.govplos.orgnih.govresearchgate.net this compound and Timosaponin AIII share an identical steroid core, but this compound possesses an additional glucose moiety at the end of its steroidal side chain. nih.govjst.go.jp

This seemingly minor structural difference results in a dramatic divergence in their cytotoxic effects. Multiple studies have shown that this compound exhibits little to no significant cytotoxicity against various cancer cell lines at concentrations where Timosaponin AIII is potently active. nih.govplos.orgnih.gov Timosaponin AIII induces cell death selectively in tumor cells, a property not shared by the more abundant this compound. nih.govplos.orgnih.govresearchgate.net While this compound has shown some inhibitory activity against the proliferation of certain human carcinoma cell lines, its potency is generally considered much lower than that of Timosaponin AIII. frontiersin.orgmedchemexpress.com

| Compound | Cell Line | Activity Metric (IC50) | Observation | Reference |

|---|---|---|---|---|

| This compound | HL-60 (Leukemic) | 3.3 µM | Demonstrates cytotoxic activity. | mdpi.com |

| This compound | A549 (Lung) | 9.3 µM | Demonstrates cytotoxic activity. | mdpi.com |

| This compound | Various Cancer Cell Lines | Up to 50 µM | No appreciable cytotoxic activity observed. | plos.orgnih.gov |

| Timosaponin AIII | Various Cancer Cell Lines | Not specified | Induces cell death in tumor cells but not normal cells. | nih.govplos.orgnih.gov |

Role of Deglycosylation in Activity Enhancement

The disparity in cytotoxicity between this compound and Timosaponin AIII underscores the critical role of deglycosylation—the removal of sugar units—in enhancing biological activity. The conversion of this compound into Timosaponin AIII through the enzymatic removal of its terminal glucose moiety "unmasks" its cytotoxic potential. frontiersin.orgplos.org

This biotransformation can be achieved using specific enzymes like glycosidases (e.g., laminarinase), which cleave the extra sugar from this compound. nih.govplos.orgnih.gov The resulting product, Timosaponin AIII, gains potent and selective cytotoxic activity against tumor cells. nih.govnih.govresearchgate.net This demonstrates that the additional sugar on this compound effectively masks the structural features required for cytotoxicity. nih.gov

Preclinical and Clinical Research Development

Preclinical Efficacy Studies in Animal Models (e.g., Mice, Rats, Beagle Dogs)

Timosaponin BII, a steroidal saponin (B1150181) extracted from the rhizomes of Anemarrhena asphodeloides, has been the subject of numerous preclinical investigations to evaluate its therapeutic potential for neurodegenerative diseases, particularly those involving cognitive decline. These studies, conducted in various animal models, have demonstrated promising neuroprotective, anti-inflammatory, and cognitive-enhancing effects.

In a rat model of vascular dementia induced by transient middle cerebral artery occlusion, this compound administration significantly improved deficits in learning and memory as measured by the water maze and passive avoidance tasks. nih.gov This improvement was associated with an increase in the expression of the anti-inflammatory cytokine Interleukin-10 and its receptor, suggesting that the anti-dementia effects are at least partly due to its anti-inflammatory properties. nih.gov Further studies in cerebral ischemic rat models have shown that this compound can improve neurological symptoms, reduce infarct size, and alleviate brain edema. chemfaces.com In a rat model where oxidative damage was induced in the retina by ferric chloride, this compound was found to inhibit the up-regulation of Beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides. medchemexpress.comnih.gov This intervention also led to a decrease in malonaldehyde (MDA), a marker of lipid peroxidation. medchemexpress.com

Studies using mouse models have further substantiated these findings. In mice with scopolamine-induced learning and memory deficits, a model for Alzheimer's disease, this compound treatment protected against cognitive impairment. researchgate.net The mechanism for this protection was linked to the inhibition of acetylcholinesterase (AChE) activity and the prevention of oxidative stress damage in the brain. researchgate.net Specifically, this compound administration significantly inhibited AChE activity in the cerebral cortex and hippocampus, and attenuated the reduction in the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). researchgate.netmdpi.com In a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease, this compound demonstrated protective effects against cognitive impairment by downregulating inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in the hippocampus. mdpi.commdpi.com

The neuroprotective effects of this compound are also attributed to its ability to reduce neurotoxicity induced by beta-amyloid peptides. chemfaces.com Research on primary neurons has shown that this compound can significantly mitigate the neurotoxicity caused by amyloid-beta peptide 25-35, a mechanism believed to be related to its antioxidant capabilities and regulation of the cholinergic system. chemfaces.com While many studies focus on rats and mice, pharmacokinetic studies have also been conducted in beagle dogs to understand the metabolism of compounds from Anemarrhena asphodeloides, though specific efficacy data in this model is less detailed in the provided sources. uitm.edu.my

Table 1: Summary of Preclinical Efficacy Studies of this compound in Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Type of Study | Key Findings | Reference(s) |

| Rats | Vascular Dementia (VD) | Improved learning and memory; Increased expression of anti-inflammatory Interleukin-10. | nih.gov |

| Rats | Cerebral Ischemia | Improved neurological symptoms; Reduced infarct size and brain edema. | chemfaces.com |

| Rats | Ferric Chloride-induced Retinal Oxidative Damage | Inhibited the up-regulation of BACE1; Decreased levels of malonaldehyde (MDA) and amyloid-beta. | medchemexpress.comnih.gov |

| Mice | Scopolamine-induced Cognitive Deficits | Ameliorated learning and memory deficits; Inhibited acetylcholinesterase (AChE) and brain oxidative damage. | researchgate.netresearchgate.net |

| Mice | Lipopolysaccharide (LPS)-induced Inflammation | Protected against cognitive impairment; Downregulated inflammatory markers (TNF-α, IL-1β, iNOS). | mdpi.commdpi.com |

Clinical Trial Status for Dementia

Building on the promising results from preclinical research, this compound has advanced into the clinical development phase for the treatment of dementia. uitm.edu.mynih.gov Multiple sources confirm that this compound is currently under investigation in a Phase II clinical trial specifically for dementia. uitm.edu.mynih.govnih.gov The progression to Phase II trials indicates that initial safety and tolerability have been established in Phase I trials, and the focus has now shifted to evaluating the compound's efficacy in patients with the target condition.

A Phase 1 clinical trial, registered as CTR20211133, was conducted to assess the safety, tolerability, and pharmacokinetics of this compound capsules in healthy subjects. patsnap.com This single-center, randomized, double-blind, placebo-controlled study involved a single ascending dose design and is a critical step before testing in patient populations. patsnap.com While the detailed results of these trials are not publicly available, the advancement to Phase II represents a significant milestone in the development of this compound as a potential new therapy for dementia. uitm.edu.mynih.gov

Table 2: Clinical Trial Status of this compound for Dementia This table is interactive. You can sort and filter the data.

| Trial Phase | Status | Purpose | Patient Population | Reference(s) |

| Phase 1 | Recruiting (as per source) | To evaluate safety, tolerability, and pharmacokinetics of single ascending doses. | Healthy Volunteers | patsnap.com |

| Phase 2 | In Progress | To evaluate the efficacy and safety for the treatment of dementia. | Patients with Dementia | uitm.edu.mynih.govnih.gov |

Toxicology and Safety Assessment

Acute Oral Toxicity Studies

Acute oral toxicity studies in rats have been conducted to determine the immediate effects of a single high dose of Timosaponin BII. In one such study, rats administered a dose of 4000 mg/kg exhibited loose stools, a symptom that resolved within one day. nih.govnaver.com No mortality or other significant signs of systemic toxicity were observed at this high dosage, suggesting a relatively low acute toxicity profile. prezi.com In beagle dogs, the minimum lethal dose (MLD) was determined to be greater than 2000 mg/kg, further supporting its low acute toxicity. researchgate.nettandfonline.com

Repeated-Dose Toxicity Studies (e.g., 28-day studies)

To understand the effects of longer-term exposure, 28-day repeated-dose oral toxicity studies have been performed in rats. nih.gov In these studies, rats receiving a high dose of 540 mg/kg demonstrated some clinical signs. nih.govnaver.com These included loose stools and a slight deceleration in body weight gain for both sexes. nih.govprezi.com Additionally, female rats in this high-dose group showed a slight reduction in food consumption. nih.govnaver.com Urinalysis of rats in the 540 mg/kg group indicated reversible, treatment-related effects, such as proteinuria and changes in pH. nih.govprezi.com Importantly, these changes were not permanent and resolved after a recovery period. prezi.com No significant histopathological damage was found. prezi.com In a similar 28-day study on beagle dogs, no significant effects were observed on most test parameters. researchgate.net An exception was a prolonged activated partial thromboplastin (B12709170) time (APTT) in the 60 and 180 mg/kg groups, which also recovered after the treatment was withdrawn. researchgate.netcolab.ws

Toxicokinetic Profiles

Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its systemic exposure.

Toxicokinetic analysis has revealed dose-dependent increases in systemic exposure to this compound following 28 consecutive days of oral administration in rats. nih.govnaver.com However, studies in beagle dogs have suggested characteristics of absorption saturation. researchgate.nettandfonline.com In these studies, the increase in drug exposure in the 180 mg/kg group was not proportional to the increase in the administered dose, indicating that the absorption process may become saturated at higher concentrations. colab.ws

The potential for a substance to accumulate in the body with repeated dosing is a key safety consideration. In a 28-day study in rats, the accumulation of this compound was observed. prezi.com The accumulation coefficients were calculated to be 4.35, 1.70, and 1.81 for rats that received daily doses of 60, 180, and 540 mg/kg, respectively. nih.govnaver.comresearchgate.net

Accumulation Coefficients of this compound in Rats

| Dosage (mg/kg) | Accumulation Coefficient |

|---|---|

| 60 | 4.35 |

| 180 | 1.70 |

No-Observed-Adverse-Effect Level (NOAEL) Determination

Based on the findings from the comprehensive 28-day repeated-dose toxicity studies, the No-Observed-Adverse-Effect Level (NOAEL) for this compound has been established. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. For this compound in rats, the NOAEL has been proposed to be 180 mg/kg/day. nih.govnaver.comprezi.com This determination is a critical reference point for the safety assessment of the compound. prezi.com

Drug Delivery and Formulation Research

Approaches to Overcome Low Bioavailability

The pharmacological activity of Timosaponin BII is inconsistent with its low bioavailability, which is estimated to be around 1.1% in rats. nih.gov This suggests that after oral administration, the compound may undergo extensive metabolism. nih.gov Research indicates that the gut microbiota plays a crucial role in the biotransformation of this compound. researchgate.netnih.govnih.gov Studies have shown a rapid metabolism of this compound by intestinal flora, with 47.2% being metabolized within 15 minutes and 100% within an hour. nih.gov This has led researchers to investigate alternative delivery routes and advanced formulation technologies to protect the molecule and improve its systemic exposure.

One key approach to bypass the extensive first-pass metabolism in the gut and liver is through alternative administration routes, such as intranasal delivery. frontiersin.orgmdpi.com This route offers a non-invasive method for direct-to-brain drug delivery, avoiding the blood-brain barrier and reducing systemic side effects. frontiersin.orgmdpi.comnih.gov Formulation strategies for this route often focus on increasing the drug's residence time in the nasal cavity and enhancing its permeation across the nasal mucosa. frontiersin.orgtandfonline.com

Novel carrier systems are also being explored to enhance the bioavailability of this compound and related compounds. These include nanoemulsions, which can be formulated into sprays for easy nasal administration and can incorporate mucoadhesive components to prolong retention time. frontiersin.org Additionally, the development of stimuli-responsive hydrogels and liposomal delivery systems represents promising strategies to improve the pharmacokinetic profile of this compound. nih.govmdpi.com

Nasal In Situ Hydrogels for Central Nervous System Delivery

To address the challenges of delivering this compound to the central nervous system (CNS), researchers have developed nasal in situ hydrogels. frontiersin.orgtandfonline.commdpi.com These "smart" delivery systems are designed to be administered as a liquid and then transform into a gel at the physiological temperature and ionic conditions of the nasal cavity. frontiersin.orgtandfonline.com This transition significantly increases the retention time of the drug, overcoming the rapid mucociliary clearance that limits the efficacy of standard nasal formulations. frontiersin.orgnih.gov

One such formulation is a temperature and ion-sensitive in situ hydrogel composed of deacetylated gellan gum and poloxamer 407. tandfonline.commdpi.com This hydrogel, loaded with this compound, was designed for potential use in Alzheimer's disease therapy. nih.govtandfonline.commdpi.comsciopen.com The gelation temperature was approximately 28°C, allowing it to form a stable gel at the nasal cavity's temperature of 34°C. tandfonline.com Studies have shown that this formulation can increase the drug's concentration in the brain. tandfonline.commdpi.com

The use of permeation enhancers, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), within these hydrogel formulations has been shown to further improve drug absorption into both the plasma and the brain. mdpi.com Research on similar in situ gel formulations for other neuroactive agents has demonstrated a drug targeting efficiency to the brain of over 150% compared to intragastric administration. mdpi.com In vivo imaging studies have confirmed a higher accumulation of this compound in the brain following intranasal administration of the in situ hydrogel compared to other delivery methods. tandfonline.com

Table 1: Research Findings on this compound Nasal In Situ Hydrogels

| Formulation Component | Key Finding | Reference |

|---|---|---|

| Deacetylated Gellan Gum & Poloxamer 407 | Forms a temperature and ion-sensitive in situ hydrogel, increasing nasal retention time. | tandfonline.commdpi.com |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Acts as a permeation enhancer, improving drug absorption into the plasma and brain. | mdpi.com |

| This compound | Higher concentration observed in the brain after intranasal administration of the hydrogel. | tandfonline.com |

Liposomal Delivery Systems

Liposomal formulations offer another advanced strategy to enhance the delivery of steroidal saponins (B1172615) like this compound and its close analogue, Timosaponin AIII. mdpi.comdovepress.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their solubility and circulation time. dovepress.comdovepress.com

Research on Timosaponin AIII, which can be produced from this compound, has demonstrated the effectiveness of liposomal delivery. mdpi.comdovepress.com Due to its hydrophobicity and low bioavailability, free Timosaponin AIII shows limited in vivo efficacy. dovepress.com However, when encapsulated in liposomes, its solubility is improved, and its circulation time is extended. dovepress.com Pharmacokinetic studies in rats showed that Timosaponin AIII-loaded liposomes increased the area under the curve (AUC) by 1.7-fold and the half-life by 14.2-fold compared to the free drug. dovepress.com

Furthermore, these liposomes can be modified with targeting ligands to enhance their accumulation in specific tissues. mdpi.comnih.gov For instance, anti-CD44 antibody-modified liposomes have been developed to target cancer cells that overexpress the CD44 receptor. mdpi.comdovepress.comnih.gov This targeted approach not only increases the drug concentration at the desired site but also enhances its therapeutic efficacy. mdpi.comdovepress.com In one study, anti-CD44 antibody-modified liposomes loaded with Timosaponin AIII increased the AUC by 1.9-fold compared to the free drug. dovepress.com

Innovative approaches have also utilized Timosaponin AIII itself as a component of the liposomal membrane, replacing cholesterol to act as a bilayer stabilizer. dovepress.com This dual function as both a therapeutic agent and a structural component creates a stable, multifunctional delivery system. dovepress.com

Table 2: Pharmacokinetic Parameters of Timosaponin AIII Formulations

| Formulation | AUC (Area Under the Curve) Increase | Half-life (t1/2) Increase | Reference |

|---|---|---|---|

| Timosaponin AIII-loaded Liposomes (LP) | 1.7-fold | 14.2-fold | dovepress.com |

| Anti-CD44 antibody-modified LP (CD44-LP) | 1.9-fold | 10.7-fold | dovepress.com |

Future Research Directions

Comprehensive Elucidation of Pharmacological Mechanisms